molecular formula C12H16N2O4 B13396768 benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate

benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate

Cat. No.: B13396768
M. Wt: 252.27 g/mol
InChI Key: RQLHVJRXJOFWQW-UHFFFAOYSA-N
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Description

Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate is a carbamate derivative featuring a serine-derived backbone modified with a methylamino substituent and a benzyl-protecting group. It is synthesized via coupling reactions involving ((benzyloxy)carbonyl)-D-serine, N,N'-dimethylhydroxylamine hydrochloride, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) in dichloromethane (DCM) . The compound’s structure includes a hydroxyl group at the β-position and a carbamate linkage, making it a versatile intermediate in medicinal chemistry, particularly in the synthesis of prodrugs and drug delivery systems, such as PEG-derivatized carriers for anticancer agents .

Properties

IUPAC Name

benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-13-11(16)10(7-15)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHVJRXJOFWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate

The synthesis of (S)-benzyl 3-hydroxy-1-(methylamino)-1-oxopropan-2-ylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with an appropriate acylating agent to form the carbamate.

General Synthetic Route:
A common approach involves the reaction of benzyl chloroformate with 2-(methoxy(methyl)amino)-2-oxoethylamine under basic conditions.

Reaction Conditions:
The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure:
Benzyl chloroformate is added dropwise to a solution of 2-(methoxy(methyl)amino)-2-oxoethylamine and the base, maintaining the reaction temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

Workup:
The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is purified by recrystallization or column chromatography.

Preparation of (R)-2-acetamido-N-benzyl-3-hydroxypropanamide

The preparation of (R)-2-acetamido-N-benzyl-3-hydroxypropanamide, an intermediate, involves reacting benzylamine in the presence of a suitable base selected from triethylamine, triethanolamine, di-n-propylamine, diisopropylethylamine, and 4-methylmorpholine, preferably 4-methylmorpholine, and an activator selected from alkylchloroformate such as isobutyl chloroformate in a suitable solvent selected from ether solvents like tetrahydrofuran or methyl tertiary butyl ether; chloro solvents like methylene chloride or ethylene chloride or mixtures thereof.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Understanding the chemical reactions this compound undergoes is crucial for assessing its stability and reactivity under physiological conditions, which is important for drug development.

Spectroscopic Techniques for Characterization

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., carbamate carbonyl at ~155 ppm, methoxy groups at ~50–55 ppm).
  • IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carbamate N-H (if present) at ~3300 cm⁻¹.
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., molecular ion peak at m/z 266.29 for the parent compound).

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This inhibition can affect various biochemical pathways, resulting in the modulation of physiological processes .

Comparison with Similar Compounds

Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(2R,3S)-1,1,1-trifluoro-2-hydroxy-4-methylpentan-3-yl]amino]butan-2-yl]carbamate (CAS: 211873-69-7)

  • Key Features : Incorporates a trifluoromethyl group and a branched methylpentan chain, increasing lipophilicity (XLogP3 = 4) and molecular weight (404.4 g/mol) compared to the parent compound (XLogP3 ≈ 0.8–1.5, molecular weight ~321.37 g/mol) .
  • Applications : The trifluoromethyl group enhances metabolic stability and bioavailability, making it suitable for pharmacokinetic optimization in drug candidates .

(S)-Benzyl (3-methyl-1-oxo-1-(propylamino)butan-2-yl)carbamate (CAS: 122021-01-6)

  • Key Features: Substitution of methylamino with propylamino increases steric bulk and hydrophobicity (XLogP3 ≈ 2.5–3.0). The extended alkyl chain may influence binding specificity in protease inhibitors .
  • Applications : Explored in peptide mimetics due to its resistance to enzymatic degradation .

Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate

  • Key Features: Features an additional methylbutanoyl group, increasing hydrogen bond donor/acceptor counts (3 HBD, 4 HBA) and topological polar surface area (111 Ų vs. ~87–90 Ų in the parent compound) .
  • Applications: Potential use in targeted therapies requiring enhanced solubility and receptor interactions .

Physicochemical Properties and Computational Data

Property Parent Compound Trifluoro-methylpentan Propylamino
Molecular Weight (g/mol) 321.37 404.4 ~350–360
XLogP3 0.8 4.0 2.5–3.0
Hydrogen Bond Donors 3 3 3
Rotatable Bonds 8 9 9–10
Topological Polar Surface Area (Ų) 111 87.7 ~90–95

Analysis :

  • Increased XLogP3 in trifluoro and propylamino derivatives correlates with higher membrane permeability but reduced aqueous solubility.
  • The parent compound’s lower XLogP3 and higher polar surface area suggest better solubility for intravenous formulations .

Research Tools and Methodologies

  • Crystallography : SHELX and ORTEP-3 were critical for confirming stereochemistry in analogues (e.g., trifluoro compound ).
  • Docking Studies : AutoDock Vina predicted binding modes of carbamate derivatives in target proteins, guiding structural optimization.

Biological Activity

Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate, also known as a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18N2O5
  • Molecular Weight : 286.29 g/mol
  • CAS Number : 53401948

This compound acts through various mechanisms, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : The compound can bind to various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that benzyl carbamate derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL for effective analogs .

Cytotoxicity

Cytotoxic assays have revealed that this compound exhibits varying degrees of cytotoxicity against cancer cell lines. For instance, it has been tested against Ehrlich's ascites carcinoma (EAC) and Dalton's lymphoma ascites (DLA), showing promising results comparable to standard chemotherapeutic agents like 5-fluorouracil .

Case Studies and Research Findings

Study Objective Findings
Study 1 Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus with MIC values ranging from 6 to 12.5 µg/mL.
Study 2 Assess cytotoxic effects on cancer cellsDemonstrated comparable cytotoxicity to 5-fluorouracil in EAC and DLA models.
Study 3 Investigate receptor binding affinityFound that the compound binds effectively to specific receptors, enhancing its therapeutic potential.

Q & A

Q. What are the common synthetic routes for benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate?

The synthesis typically involves multi-step procedures:

  • Carbamate Formation : Reacting amines with chloroformates or carbamoyl chlorides under basic conditions. For example, benzyl protection is often introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine .
  • Deprotection Steps : Specific protecting groups (e.g., benzyl) may be removed using reagents like DDQ (dichlorodicyanoquinone) under anhydrous conditions to avoid side reactions .
  • Purification : Column chromatography (e.g., hexanes:EtOAc gradients) is critical for isolating intermediates and final products, as demonstrated in analogous carbamate syntheses .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming stereochemistry and functional groups. For example, carbamate carbonyl signals typically appear at 155–160 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight and fragmentation patterns, with peaks corresponding to [M+H]+^+ or [M+Na]+^+ .
  • Chromatography : Reverse-phase HPLC or TLC (e.g., 25% EtOAc in hexanes) monitors reaction progress and purity .

Advanced Research Questions

Q. How can molecular docking studies predict the bioactivity of this carbamate against enzyme targets?

  • Software : AutoDock Vina is recommended for its speed and accuracy in predicting binding modes. Parameters include exhaustiveness (≥8) and grid box dimensions adjusted to the target’s active site .
  • Validation : Compare docking scores (e.g., binding energy ≤−7 kcal/mol) with known inhibitors. For example, carbamates with IC50_{50} values <10 µM in AChE/BChE inhibition studies show strong correlation with docking predictions .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Refinement Tools : SHELXL refines small-molecule structures using high-resolution data. Key metrics include R-factor (<5%) and electron density maps to confirm hydroxy and methylamino group orientations .
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams to assess positional disorder or hydrogen-bonding networks, critical for validating 3D configurations .

Q. How to analyze contradictions in SAR studies for carbamate derivatives?

  • Receptor-Independent Models : Use QSAR (Quantitative Structure-Activity Relationship) to correlate logP or polar surface area with activity. For instance, carbamates with logP >3.5 show enhanced blood-brain barrier penetration .
  • Receptor-Dependent Models : Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-enzyme complexes. Contradictions arise when steric clashes (e.g., with bulky benzyl groups) offset favorable electrostatic interactions .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral Auxiliaries : Use (S)- or (R)-configured starting materials, such as L-tyrosine derivatives, to control stereocenters .
  • Asymmetric Catalysis : Employ N-heterocyclic carbene (NHC) catalysts for enantioselective acylation, achieving >90% ee in analogous carbamate syntheses .

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